![molecular formula C12H14N2O2 B14633006 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- CAS No. 56622-59-4](/img/structure/B14633006.png)
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound that belongs to the class of piperidinediones This compound is characterized by a piperidine ring substituted with oxo groups at positions 2 and 6, and a methylpyridinylmethyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of glutarimide with iodomethane under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methylpyridinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperidine derivatives, while reduction can produce hydroxylated piperidinediones.
科学的研究の応用
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a carrier molecule, transporting biologically active substituents through cell membranes . This property is attributed to its similarity with uracil derivatives, enabling it to interact with receptors involved in nucleoside transport.
類似化合物との比較
Similar Compounds
3-Methylpiperidine-2,6-dione: Similar in structure but with a methyl group at position 3 instead of the pyridinylmethyl group.
Piperidine-2,6-dione: The parent compound without any additional substituents.
Uniqueness
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is unique due to the presence of the methylpyridinylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its ability to interact with biological systems.
特性
CAS番号 |
56622-59-4 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
1-[(6-methylpyridin-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)3-2-4-12(14)16/h5-7H,2-4,8H2,1H3 |
InChIキー |
UKIBTUGVKFHVJX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)CN2C(=O)CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14632940.png)
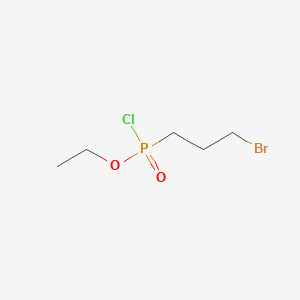
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
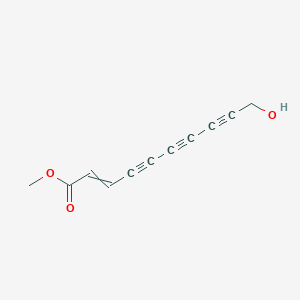
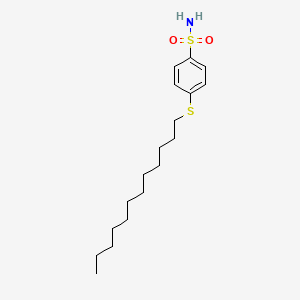
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
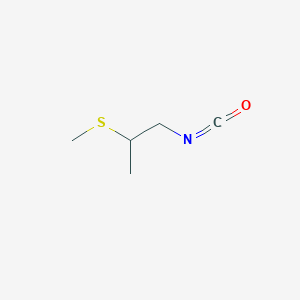

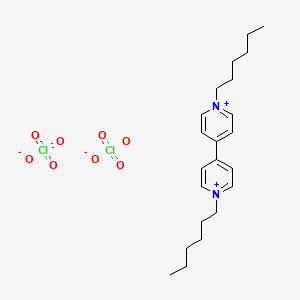
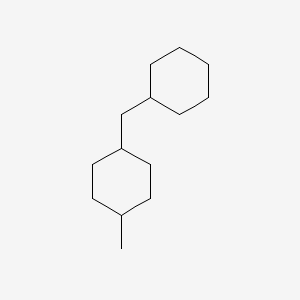
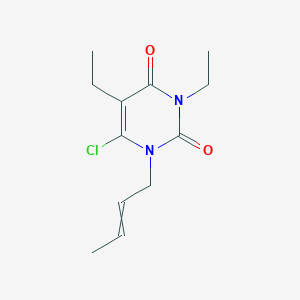
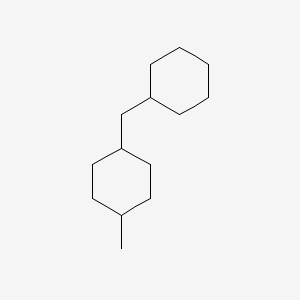
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
